molecular formula C18H17NO2 B5601714 methyl 2,5-dimethyl-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate

methyl 2,5-dimethyl-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B5601714
M. Wt: 279.3 g/mol
InChI Key: UIIBGPGLDYFPFU-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyl-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of naphthalene derivatives with pyrrole precursors under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the specific reagents used. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrole ring to a more saturated structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the naphthalene or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthoquinones or carboxylic acids, while reduction may produce alcohols or saturated pyrrole derivatives

Scientific Research Applications

Methyl 2,5-dimethyl-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 2,5-dimethyl-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene and pyrrole rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole-3-carboxylate: Lacks the naphthalene ring, resulting in different chemical and biological properties.

    Naphthalene-1-yl-pyrrole: Similar structure but without the ester group, affecting its reactivity and applications.

    Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Similar but without the naphthalene ring, leading to different physical and chemical characteristics.

Uniqueness

Methyl 2,5-dimethyl-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate is unique due to the combination of the naphthalene ring and the pyrrole ester structure. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its utility in scientific studies.

Properties

IUPAC Name

methyl 2,5-dimethyl-4-naphthalen-1-yl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-11-16(17(12(2)19-11)18(20)21-3)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIBGPGLDYFPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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